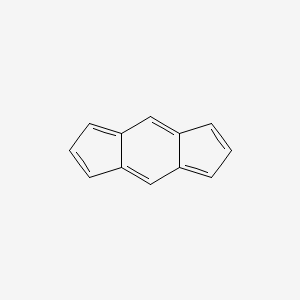
s-Indacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-indacene is an indacene that consists of a benzene ring having two fused cyclopentane rings in a rectilinear arrangement. It is an indacene and a member of s-indacenes.
Scientific Research Applications
Optoelectronic and Biophotonic Applications
- BODIPY laser dyes, based on the indacene core, are used in optoelectronic and biophotonic applications. They offer a variety of synthetic routes and can be customized for specific applications, highlighting their versatility in scientific and technological applications (Bañuelos, 2016).
Antiaromaticity and Electron-Accepting Ability
- s-Indacene derivatives, like 1,5-diaza-s-indacenes, demonstrate distinct antiaromaticity and higher electron-accepting ability due to the presence of imine-type nitrogen atoms. These properties allow for fine-tuning of absorption spectra and redox properties (Hanida et al., 2021).
Applications in OLEDs
- Novel s-Indacene compounds, like 2,6-diphenyl-1,5-diaza-1,5-dihydro-s-indacene, have been explored for their electroluminescent properties, demonstrating potential applications in organic light-emitting diodes (OLEDs) (Chen et al., 2003).
Modulation of Molecular Orbitals
- Hexaaryl-s-indacene derivatives can be synthesized with specific substituents, impacting their molecular structures and molecular orbital levels. This modulation leads to potential applications in optoelectronics (Jhang et al., 2023).
Organic Electronic Devices
- s-Indacene is being investigated as a candidate for constructing organic electronic devices, with research focusing on its molecular topology and the ability to tune energy levels for specific applications (Haridas, 2021).
Thermally Induced Solid-State Transformation
- s-Indacene derivatives have shown unique thermally induced polymorphic transformations, making them interesting for use in organic optoelectronics and molecular actuators (Shen et al., 2016).
properties
CAS RN |
267-21-0 |
|---|---|
Molecular Formula |
C12H8 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
s-indacene |
InChI |
InChI=1S/C12H8/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h1-8H |
InChI Key |
WEMQMWWWCBYPOV-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC=CC3=CC2=C1 |
Canonical SMILES |
C1=CC2=CC3=CC=CC3=CC2=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






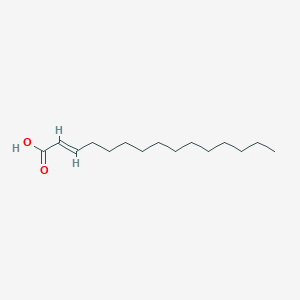
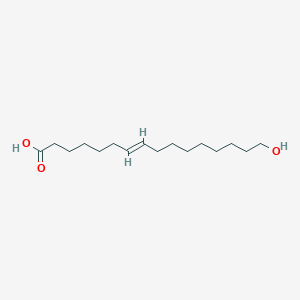
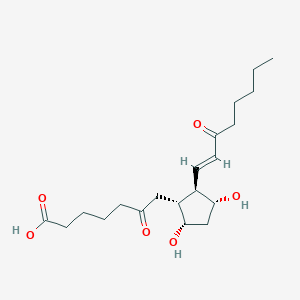
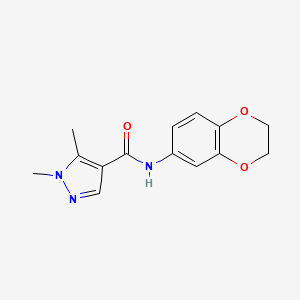
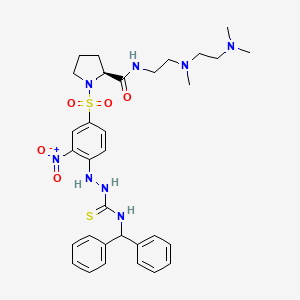

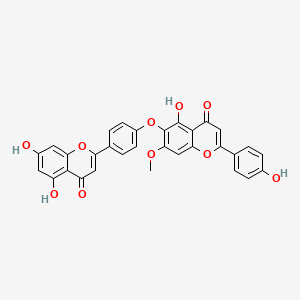

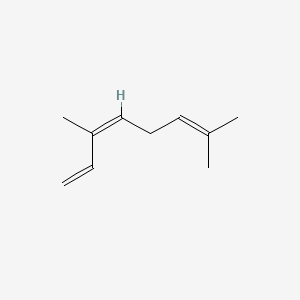

![(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)